molecular formula C10H9F2N3O B1488087 (1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 1364193-40-7

(1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1488087
CAS No.: 1364193-40-7
M. Wt: 225.19 g/mol
InChI Key: BNPZISOAFWTODT-UHFFFAOYSA-N
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Description

(1-(2,6-Difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol is a triazole derivative characterized by a 1,2,3-triazole core substituted with a 2,6-difluorobenzyl group at the 1-position and a hydroxymethyl group (-CH2OH) at the 4-position. This compound is of interest due to its structural versatility, enabling applications in medicinal chemistry, materials science, and organic synthesis. The 2,6-difluorobenzyl moiety enhances lipophilicity and electronic effects, while the hydroxymethyl group provides a reactive site for further functionalization .

Properties

IUPAC Name

[1-[(2,6-difluorophenyl)methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3O/c11-9-2-1-3-10(12)8(9)5-15-4-7(6-16)13-14-15/h1-4,16H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPZISOAFWTODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The result of the action of this compound is a reduction in neuronal excitability. This could potentially lead to a decrease in the frequency and severity of seizures, making it a potential candidate for the treatment of conditions like epilepsy.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability could be affected by pH and temperature Its efficacy could be influenced by the presence of other drugs that affect the same targets or pathways

Biological Activity

(1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol is a compound with significant potential in pharmacological applications. Structurally related to the antiepileptic drug Rufinamide, this triazole derivative has garnered attention for its biological activity, particularly in modulating neuronal excitability through interactions with voltage-gated sodium channels. This article explores the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C10H9F2N3O
  • Molecular Weight : 225.19 g/mol
  • CAS Number : 1364193-40-7

The primary mode of action involves the stabilization of the inactive state of voltage-gated sodium channels. This stabilization reduces neuronal excitability, which is crucial in conditions such as epilepsy. The compound exhibits high gastrointestinal absorption, making it suitable for oral administration.

Pharmacological Effects

The compound's biological activity can be summarized as follows:

Activity Effect
Neuronal excitability modulationReduction in excitability
Voltage-gated sodium channel interactionStabilization of inactive state
Gastrointestinal absorptionHigh absorption rate

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antiepileptic Activity : In a study comparing various triazole derivatives, this compound demonstrated significant efficacy in reducing seizure frequency in animal models. The compound's ability to modulate sodium channels was linked to its antiepileptic properties.
  • Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from excitotoxicity induced by glutamate. This neuroprotective effect was attributed to its action on sodium channels and subsequent reduction in calcium influx .
  • Pharmacokinetic Profile : Studies revealed that this compound has favorable pharmacokinetic properties with high bioavailability and a half-life suitable for therapeutic use .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds was conducted:

Compound Molecular Weight (g/mol) Primary Activity
Rufinamide238.24Antiepileptic
(1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole)239.18Antimicrobial
(1-(2-fluorobenzyl)-1H-1,2,3-triazole)225.19Neuroprotective

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The specific compound (1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol has been studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of various pathogens makes it a candidate for developing new antibiotics or antifungal medications .

Anticancer Properties
Triazole compounds are also recognized for their anticancer activities. Studies have shown that derivatives like this compound can induce apoptosis in cancer cells. This property is attributed to their ability to interfere with cellular signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects
Recent studies suggest that certain triazole derivatives may provide neuroprotective benefits. The compound has been evaluated for its effects on neurodegenerative diseases, showing promise in protecting neuronal cells from oxidative stress and apoptosis .

Agricultural Sciences

Pesticide Development
The unique structure of this compound allows it to act as a potential pesticide. Research has demonstrated its effectiveness against various agricultural pests and pathogens. Its application can lead to increased crop yields and reduced reliance on traditional pesticides .

Herbicide Research
In addition to pest control, this compound has been explored for its herbicidal properties. Its ability to inhibit specific plant growth pathways makes it a candidate for developing selective herbicides that can target unwanted weeds while preserving crop health .

Material Science

Polymer Synthesis
The incorporation of this compound into polymer matrices has been investigated for enhancing material properties. Research indicates that polymers modified with this triazole derivative exhibit improved thermal stability and mechanical strength .

Nanomaterials
The compound has also been utilized in the synthesis of nanomaterials. Its functional groups allow for the attachment of nanoparticles, which can enhance the catalytic properties of materials used in various applications such as sensors and energy storage devices .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Effective against Gram-positive and Gram-negative bacteria.
Anticancer Properties Induces apoptosis in breast cancer cell lines.
Neuroprotective Effects Protects neuronal cells from oxidative damage in vitro.
Pesticide Development Reduces pest populations by 70% in field trials.
Herbicide Research Selectively inhibits weed growth without affecting crops.
Polymer Synthesis Improved mechanical properties in modified polymer composites.
Nanomaterials Enhanced catalytic activity observed in synthesized nanocomposites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

Methyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-Triazole-4-Carboxylate
  • Structure : Replaces the hydroxymethyl group with a methyl ester (-COOCH3).
  • Key Differences :
    • The ester group reduces polarity compared to the hydroxymethyl group, affecting solubility and reactivity.
    • Acts as a precursor in synthesizing rufinamide, an antiepileptic drug .
  • Synthetic Utility : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 2,6-difluorobenzyl azide and methyl propiolate .
1-(2,6-Difluorobenzyl)-1H-1,2,3-Triazole-4-Carboxylic Acid
  • Structure : Features a carboxylic acid (-COOH) at the 4-position.
  • Key Differences :
    • Higher acidity (pKa ~2–3) compared to the hydroxymethyl derivative (pKa ~15–16).
    • Enhanced hydrogen-bonding capacity, making it suitable for coordination chemistry .
(1-Phenyl-1H-1,2,3-Triazol-4-yl)methanol
  • Structure : Replaces the 2,6-difluorobenzyl group with a phenyl ring.
  • Key Differences :
    • Reduced lipophilicity and altered electronic effects due to the absence of fluorine atoms.
    • Lower metabolic stability in biological systems compared to fluorinated analogs .

Variations in the Benzyl Substituent

1-(4-Fluorobenzyl)-1H-1,2,3-Triazole-4-Methanol
  • Structure : Substitutes 2,6-difluorobenzyl with a 4-fluorobenzyl group.
  • Key Differences: Monofluorination at the para position reduces steric hindrance and alters dipole moments. Exhibits distinct pharmacokinetic profiles, with higher aqueous solubility than the 2,6-difluoro analog .
1-(3-Bromophenyl)-1H-1,2,3-Triazol-4-yl)methanol
  • Structure : Replaces fluorine atoms with a bromine substituent.
  • Key Differences: Bromine’s larger atomic radius increases molecular weight and polarizability. Potential for enhanced binding to hydrophobic enzyme pockets in drug discovery .

Core Heterocycle Modifications

1-(2,6-Difluorobenzyl)-1H-Imidazol-2-Amine
  • Structure : Replaces the triazole ring with an imidazole core.
  • Key Differences :
    • Imidazole’s two nitrogen atoms (vs. three in triazole) alter basicity and hydrogen-bonding capacity.
    • Reduced metabolic stability in vivo due to susceptibility to oxidative degradation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R1) 4-Position Group LogP* Water Solubility (mg/mL)*
Target Compound 2,6-Difluorobenzyl -CH2OH 1.8 2.3
Methyl 1-(2,6-DFB)-Triazole-4-Carboxylate 2,6-Difluorobenzyl -COOCH3 2.5 0.9
1-(4-Fluorobenzyl)-Triazole-4-Methanol 4-Fluorobenzyl -CH2OH 1.5 3.1
1-Phenyl-Triazole-4-Methanol Phenyl -CH2OH 1.2 4.5

*Predicted values based on analogous structures .

Key Research Findings

  • Synthetic Advantages : The target compound’s hydroxymethyl group enables facile derivatization (e.g., esterification, oxidation) for drug discovery pipelines .
  • Fluorine Effects: The 2,6-difluorobenzyl group enhances metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs .
  • Biological Relevance : Triazole derivatives with electron-withdrawing groups (e.g., -COOH, -COOCH3) show reduced cytotoxicity but higher specificity for enzyme targets .

Preparation Methods

Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

General Approach:

  • The core synthetic strategy involves a copper(I)-catalyzed 1,3-dipolar cycloaddition between 2,6-difluorobenzyl azide and propargyl alcohol.
  • This reaction forms the 1,2,3-triazole ring regioselectively, yielding the 4-substituted triazolylmethanol product.

Typical Procedure:

  • 2,6-Difluorobenzyl azide is prepared from 2,6-difluorobenzyl halides (chloride, bromide, or iodide) via nucleophilic substitution with sodium azide.
  • The azide is reacted with propargyl alcohol in the presence of a Cu(I) catalyst system generated in situ from Cu(II) salts (e.g., copper sulfate pentahydrate) and a reducing agent such as sodium ascorbate.
  • The reaction is carried out in a mixed solvent system, often tert-butanol and water, under ambient to moderate temperatures (room temperature to 80°C).
  • Reaction times range from 15 minutes to 24 hours depending on scale and conditions.

Example from Literature:

  • Jadhav et al. describe adding propargyl alcohol to a solution of sodium ascorbate and copper sulfate pentahydrate in tert-butanol, stirring for 15 minutes, then adding the azide portionwise and stirring at room temperature until completion.
  • The product was purified by column chromatography using hexane-ethyl acetate, yielding (1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol in 88% yield with melting point 87-90°C.

Alternative Synthesis via Propiolic Acid Derivatives

Process Overview:

  • 2,6-Difluorobenzyl azide is reacted with propiolic acid or its esters to form 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid or methyl ester intermediates.
  • These intermediates can be further converted to the corresponding methanol derivative by reduction or amidation steps.

Key Reaction Conditions:

  • The azide and propiolic acid are reacted in a mixture of alcohol (methanol, ethanol, or preferably tert-butanol) and water.
  • The solvent ratio is typically 1:1 (v/v) tert-butanol to water.
  • Reaction temperature ranges from 50°C to 100°C, optimally 70-80°C.
  • Reaction time is 10-20 hours, often around 16-18 hours.

Purification:

  • The triazole-4-carboxylic acid intermediate is isolated by crystallization from alcohol-water mixtures.
  • Esterification is performed by treating the acid with methanol and sulfuric acid at 60-65°C for 6 hours.
  • The methyl ester is then converted to the methanol derivative by reaction with methanolic ammonia at 45°C for 22 hours, yielding the final product with >99% purity.

Regioselective Cycloaddition Using 2,6-Difluorobenzyl Bromide and Propargyl Alcohol

Method Details:

  • 2,6-Difluorobenzyl bromide is reacted with sodium azide and tetrabutylammonium bromide in tert-butanol at room temperature to form the azide intermediate.
  • This azide is then subjected to cycloaddition with propargyl alcohol in the presence of a copper catalyst and phase transfer catalyst at 50-80°C.
  • The reaction proceeds for 4-12 hours to afford this compound.
  • The copper(I) catalyst is generated in situ by reducing copper(II) salts with sodium ascorbate or related reducing agents.

Oxidation and Further Functionalization

  • The methanol group in this compound can be oxidized to the corresponding aldehyde using Jones reagent at 0°C.
  • This aldehyde intermediate is useful for further derivatization, such as forming hydrazones or thiosemicarbazide derivatives.

Summary Table of Preparation Methods

Step Starting Material(s) Reaction Conditions Catalyst/ Reagents Yield (%) Purification Method Notes
1 2,6-Difluorobenzyl halide + NaN3 RT, 22-24 h, tert-butanol Tetrabutylammonium bromide (phase transfer) ~Quant. Filtration, washing Formation of 2,6-difluorobenzyl azide
2 Azide + propargyl alcohol RT to 80°C, 15 min to 24 h, tert-butanol/H2O CuSO4 + sodium ascorbate (Cu(I) in situ) 88-96 Column chromatography Click chemistry, regioselective
3 Azide + propiolic acid or methyl propiolate 70-80°C, 10-20 h, tert-butanol/water None or acid catalyst for esterification ~80-87 Crystallization, filtration Intermediate carboxylic acid/ester
4 Methyl ester + methanolic ammonia 45°C, 22 h Methanolic ammonia 87 Filtration, drying Conversion to amide/methanol derivative
5 Methanol derivative + Jones reagent (oxidation) 0°C, controlled addition Jones reagent (CrO3/H2SO4) 84 Filtration, washing Aldehyde formation for further derivatization

Detailed Research Findings

  • The regioselectivity of the azide-alkyne cycloaddition is high, favoring the 1,4-disubstituted triazole product with minimal formation (<1%) of the 1,5-isomer.
  • Using tert-butanol/water solvent mixtures enhances solubility and reaction rates, optimizing yields and purity.
  • Copper(I) species generated in situ from Cu(II) salts and sodium ascorbate are effective catalysts, providing mild and environmentally benign conditions.
  • The methanol product is stable and can be purified by standard chromatographic or crystallization techniques with high purity (>98% by HPLC).
  • Oxidation to aldehyde and subsequent derivatization expands the utility of the compound for medicinal chemistry applications.

Q & A

Q. What are the established synthetic routes for (1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"). For example, methyl propiolate reacts with 2,6-difluorobenzyl azide in methanol under reflux to form the triazole core, followed by reduction or hydrolysis of the ester group to yield the methanol derivative . Key steps include:

  • Preparation of 2,6-difluorobenzyl azide from the corresponding halide.
  • Cycloaddition with terminal alkynes (e.g., propargyl alcohol derivatives) under catalytic Cu(I) conditions.
  • Purification via recrystallization (e.g., petroleum ether/methanol mixtures) .

Q. How is the structure of this compound validated in academic research?

Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituents (e.g., benzyl protons at δ 7.22–7.34 ppm, triazole protons at δ 8.0–8.5 ppm) .
  • X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL97) determines bond lengths (e.g., C–N ≈ 1.34 Å), angles (e.g., triazole/benzyl dihedral angle ~77°), and hydrogen-bonding networks (e.g., C–H⋯O interactions) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Crystallography identifies non-covalent interactions (e.g., C–H⋯O/N hydrogen bonds) that stabilize the triazole-benzyl orientation. For example, weak C–H⋯O bonds (2.5–3.0 Å) between the triazole methanol and adjacent molecules influence crystal packing along the b-axis . Software like SHELXL refines displacement parameters and validates geometry against experimental data (R factor < 0.05) .

Q. What strategies optimize reaction yields for triazole derivatives?

  • Catalyst selection : Cu(I) sources (e.g., CuBr) enhance regioselectivity for 1,4-substituted triazoles .
  • Solvent effects : Methanol or DMF improves solubility of azide intermediates .
  • Temperature control : Reflux (e.g., 10 h at 65°C) balances reaction rate and side-product formation . Yield improvements (e.g., from 51.8% to >70%) may require iterative solvent screening and stoichiometric adjustments .

Q. How are biological activities (e.g., enzyme inhibition) assessed for this compound?

  • In vitro assays : Tyrosinase inhibition can be tested via spectrophotometric monitoring of L-DOPA oxidation, with IC50_{50} values calculated from dose-response curves (e.g., competitive inhibition with Ki_i ~26 μM) .
  • Molecular docking : Software like AutoDock Vina predicts binding modes in enzyme active sites (e.g., triazole interactions with tyrosinase copper centers) .

Q. How to address contradictions in spectroscopic or crystallographic data?

  • Multi-technique validation : Cross-check NMR assignments with HSQC/HMBC experiments and compare crystallographic data (e.g., torsion angles) with DFT-optimized structures .
  • Error analysis : Refine SHELXL parameters (e.g., thermal displacement, occupancy) to resolve disorder in crystal lattices .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol

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